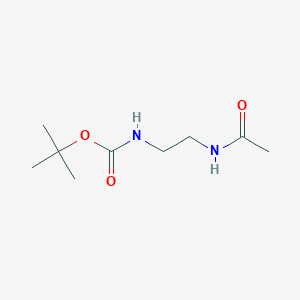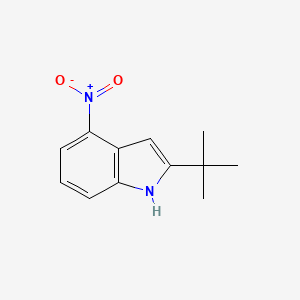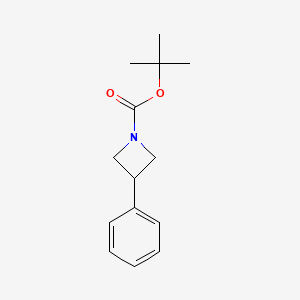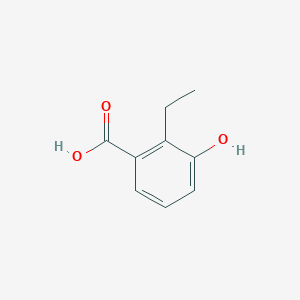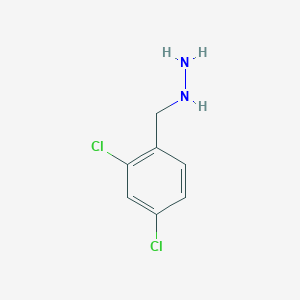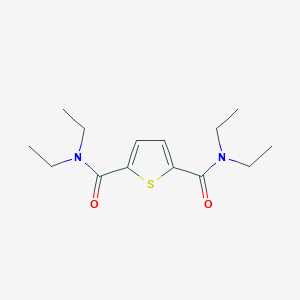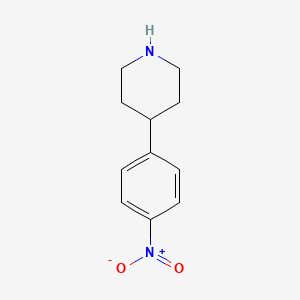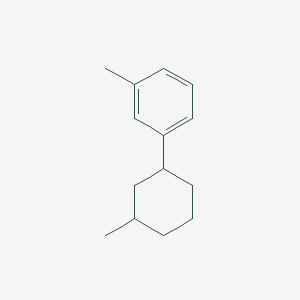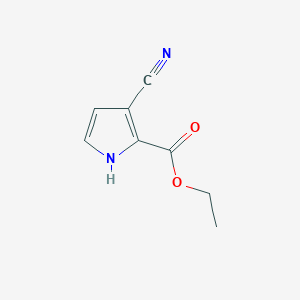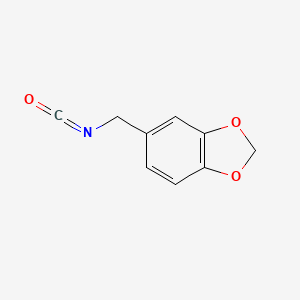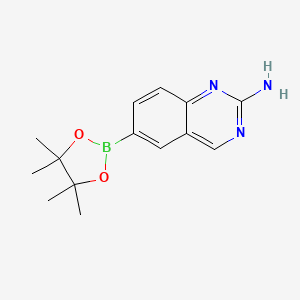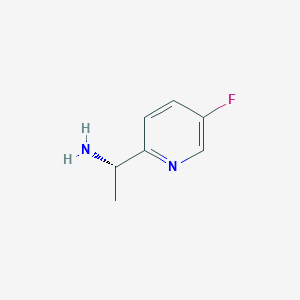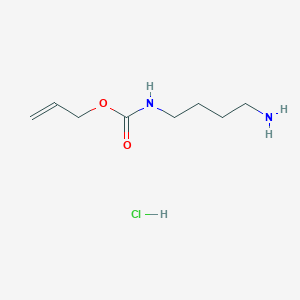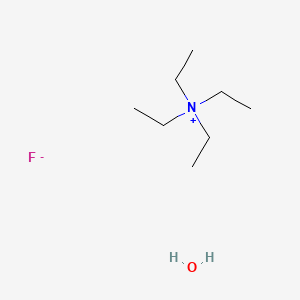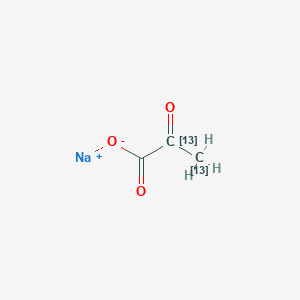
Sodium pyruvate-2,3-13C2
描述
Sodium pyruvate-2,3-13C2 is a stable isotope of sodium pyruvate, with 99 atom % 13C . It is also known by other names such as α-Ketopropionic acid-2,3-13C2 sodium salt, 2-Oxopropanoic acid-2,3-13C2 sodium salt, 13C Labeled sodium pyruvate, and Pyruvic acid-2,3-13C2 sodium salt . The linear formula of Sodium pyruvate-2,3-13C2 is 13CH313COCO2Na .
Molecular Structure Analysis
The molecular weight of Sodium pyruvate-2,3-13C2 is 112.03 . The molecular formula is (13C)2CH3NaO3 .Physical And Chemical Properties Analysis
Sodium pyruvate-2,3-13C2 is a solid substance . It has a molecular weight of 112.03 . It is suitable for mass spectrometry (MS) . The storage temperature is 2-8°C .科学研究应用
1. Enhancing Hyperpolarization in Metabolic Imaging
- Application : Sodium pyruvate-2,3-13C2 is used in metabolic imaging studies, particularly for enhancing the hyperpolarization level in PHIP-SAH-produced C13-pyruvate. This improvement in hyperpolarization is crucial for diagnostic imaging applications (Cavallari et al., 2018).
2. Biocompatible Photoinduced Chemical Reactions
- Application : Sodium pyruvate-2,3-13C2 acts as a reducing agent in biocompatible aqueous photoinduced azide-alkyne cycloaddition reactions. This application is significant for biomolecular conjugations (Jeong et al., 2021).
3. Simultaneous Assessment of Multiple Enzymatic Activities
- Application : Sodium pyruvate-2,3-13C2 is used in methods for simultaneously polarizing multiple 13C-enriched metabolites to probe various enzymatic pathways and physiological properties in vivo. This technique has been especially useful in studies of prostate cancer and other metabolic diseases (Wilson et al., 2010).
4. Metabolism Analysis in Parasitic Organisms
- Application : Sodium pyruvate-2,3-13C2 is employed in studies of glucose metabolism in parasitic organisms using 13C nuclear magnetic resonance, providing insights into metabolic pathways and potential targets for treatments (de los Santos et al., 1985).
5. Investigation of Metabolic Pathways in Plants
- Application : The compound is used to trace metabolic pathways in plants, particularly in the study of cyanamide biosynthesis in Vicia villosa, contributing to our understanding of plant biochemistry (Kamo et al., 2010).
6. Waste Treatment in Chemical Production
- Application : Sodium pyruvate-2,3-13C2 is involved in waste treatment processes, specifically in the recovery of ethanol and sodium pyruvate from waste centrifugal mother liquid, demonstrating its relevance in industrial applications (Zeng et al., 2021).
7. Noninvasive Cardiac Metabolic Imaging
- Application : This compound is utilized in noninvasive cardiac metabolic imaging to monitor pyruvate metabolism in the heart, particularly during ischemic episodes. This applicationhas significant implications for diagnosing and monitoring heart diseases (Golman et al., 2008).
8. Investigating Biochemical Pathways in Microorganisms
- Application : Sodium pyruvate-2,3-13C2 helps in studying the biosynthesis of complex biochemical compounds in microorganisms, as demonstrated in research on Streptomyces murayamaensis. This application is crucial for understanding microbial biochemistry and potential drug discovery (Gould et al., 1996).
9. Metabolic Imaging in Cancer Diagnosis
- Application : It is used in metabolic imaging techniques, like hyperpolarized 13C MRI, to visualize prostate tumors in patients. This application is vital for cancer diagnosis and monitoring therapy responses (Nelson et al., 2013).
10. Understanding Plant and Algal Cell Metabolism
- Application : Sodium pyruvate-2,3-13C2 is instrumental in research on the molecular mechanisms of pyruvate uptake into plastids of plants and algae, contributing to our understanding of plant and algal cell metabolism (Furumoto et al., 2011).
11. Analysis of Glucose Metabolism in Disease-Causing Parasites
- Application : This compound is used in exploring glucose metabolism in disease-causing parasites like Trypanosoma cruzi, aiding in the development of potential treatments for diseases such as Chagas' disease (Frydman et al., 1990).
12. Mycotoxin Biosynthesis Research
- Application : The compound contributes to the study of mycotoxin biosynthesis in fungi, such as Penicillium expansum, enhancing our understanding of fungal metabolism and potential threats to food safety (Jesus et al., 1982).
13. Resuscitation Research in Medical Settings
- Application : Sodium pyruvate-2,3-13C2 is evaluated as a resuscitation solution in medical research, showing potential advantages over sodium chloride in certain shock models (Slovin et al., 2001).
14. Studying Inflammatory Responses in Viral Infections
- **Application**: It is used to study the impact of sodium pyruvate on inflammatory responses in macrophages during influenza A virus infection, providing insights into immune responses and potential therapeutic approaches (Abusalamah et al., 2020).
15. Ethanol Metabolism in Liver Disease Research
- Application : Research involving sodium pyruvate-2,3-13C2 includes studying ethanol metabolism in the liver using magnetic resonance spectroscopy, which is significant for understanding liver diseases and the effects of alcohol consumption (Spielman et al., 2009).
16. Novel Probes for Assessing Glycolysis
- Application : Sodium pyruvate-2,3-13C2 is developed as a probe for evaluating glycolysis using hyperpolarized 13C magnetic resonance spectroscopy. This application is important for clinical diagnostics and understanding energy metabolism (Park et al., 2017).
安全和危害
未来方向
Sodium pyruvate-2,3-13C2 has potential applications in medical research. For instance, a study has shown that Sodium pyruvate-2,3-13C2 has the potential to aid clinical diagnosis of cancer via pyruvate metabolism . Another study suggests that Sodium pyruvate-2,3-13C2 could have protective effects against hydrogen peroxide .
属性
IUPAC Name |
sodium;2-oxo(2,3-13C2)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583831 | |
| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.029 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium pyruvate-2,3-13C2 | |
CAS RN |
89196-78-1 | |
| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



